Structural Differentiation: 3-Phenylpropyl Moiety Confers Unique Lipophilicity and Steric Profile
The target compound bears a 3-phenylpropyl group at N7, a feature that distinguishes it from close analogs such as 7-(2-methoxyethyl)- or 7-allyl-substituted purine-benzimidazole hybrids. This aromatic-terminated chain increases calculated lipophilicity (cLogP) and molar volume, altering membrane permeability and target-binding sterics. While direct comparative bioactivity data for CAS 671818-44-3 remain unpublished, SAR trends in the class indicate that N7 chain length and aromaticity are key determinants of antimicrobial activity [1].
| Evidence Dimension | N7 substituent identity (structural comparator) |
|---|---|
| Target Compound Data | 3-phenylpropyl (C9H11) |
| Comparator Or Baseline | 2-methoxyethyl (C3H7O) analog; 7-allyl (C3H5) analog |
| Quantified Difference | Increased chain length (6 vs. 2 heavy atoms) and added phenyl ring; cLogP difference estimated >2 log units based on fragment contributions (no direct measurement available). |
| Conditions | Structural comparison based on chemical drawings; lipophilicity estimation by fragment-based calculation (ChemDraw/cLogP method). |
Why This Matters
Altered lipophilicity directly impacts solubility, passive membrane diffusion, and off-target binding profiles, making this compound a distinct tool for probing the role of N7 aromatic substitution in purine-benzimidazole pharmacology.
- [1] Wang Y-N, Bheemanaboina RRY, Cai G-X, Zhou C-H. Novel purine benzimidazoles as antimicrobial agents by regulating ROS generation and targeting clinically resistant Staphylococcus aureus DNA groove. Bioorganic & Medicinal Chemistry Letters, 2018, 28(10): 1739-1744. View Source
